Tributylpentylammonium bromide

Vue d'ensemble

Description

Tributylpentylammonium bromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the field of chemistry as phase-transfer catalysts. These compounds are characterized by their ability to facilitate reactions between reactants in different phases, such as organic and aqueous phases.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tributylpentylammonium bromide can be synthesized through the alkylation of tributylamine with 1-bromopentane. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The process involves refluxing the reactants in a suitable solvent, such as acetonitrile, for a sufficient period to ensure complete reaction. The resulting solution is then cooled, and the product is isolated by adding water and extracting the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Tributylpentylammonium bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can act as a phase-transfer catalyst in oxidation and reduction reactions, facilitating the transfer of reactants between phases

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, cyanide ions, and alkoxide ions.

Oxidizing Agents: Hydrogen peroxide and potassium permanganate are often used in oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used in reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reactants and conditions used. For example, substitution reactions can yield a variety of organic compounds, while oxidation and reduction reactions can produce alcohols, ketones, and other functional groups.

Applications De Recherche Scientifique

Tributylpentylammonium bromide has a wide range of applications in scientific research:

Biology: It is employed in the synthesis of bioactive compounds and in studies involving cell membrane interactions.

Medicine: It is used in the development of pharmaceutical formulations, particularly in enhancing the solubility and bioavailability of drugs.

Mécanisme D'action

The mechanism of action of tributylpentylammonium bromide involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate and efficiency. The compound interacts with molecular targets such as nucleophiles and electrophiles, enabling them to react more readily by bringing them into close proximity in the same phase .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetrabutylammonium bromide: Similar in structure but with four butyl groups instead of three butyl and one pentyl group.

Tetraethylammonium bromide: Contains four ethyl groups instead of butyl or pentyl groups.

Tetramethylammonium bromide: Contains four methyl groups.

Uniqueness

Tributylpentylammonium bromide is unique due to its specific combination of butyl and pentyl groups, which can influence its solubility, reactivity, and phase-transfer capabilities. This unique structure allows it to be used in specific applications where other quaternary ammonium compounds may not be as effective .

Activité Biologique

Tributylpentylammonium bromide (TBPAB) is a quaternary ammonium compound that has garnered attention due to its unique biological properties and applications in various fields, including pharmaceuticals, agriculture, and materials science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular systems, and relevant case studies.

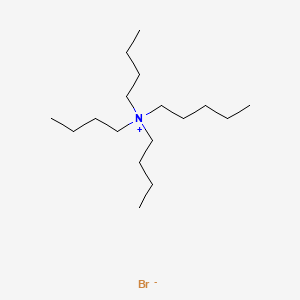

Chemical Structure and Properties

- Chemical Formula : CHBrN

- Molecular Weight : 332.42 g/mol

- CAS Number : 16739405

TBPAB is characterized by a long hydrophobic alkyl chain and a positively charged ammonium group, which contributes to its surfactant properties and biological activities.

Mechanisms of Biological Activity

TBPAB exhibits several biological activities primarily attributed to its surfactant properties:

- Cell Membrane Interaction : TBPAB can disrupt cell membranes due to its amphiphilic nature, leading to increased permeability. This property is significant in applications such as drug delivery systems where enhanced absorption is desired.

- Antimicrobial Effects : Studies have shown that quaternary ammonium compounds like TBPAB possess antimicrobial properties against a range of bacteria and fungi. The mechanism involves disruption of the microbial cell membrane, leading to cell lysis.

- Cytotoxicity : Research indicates that TBPAB can induce cytotoxic effects in various cell lines. The cytotoxicity is often measured using assays that assess cell viability, such as MTT or LDH release assays.

Cytotoxicity Studies

A detailed study examined the cytotoxic effects of TBPAB on human cancer cell lines. The results indicated:

- IC values for different cell lines ranged from 10 to 30 µM.

- The compound induced apoptotic pathways as evidenced by increased caspase activity and annexin V staining.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Apoptosis via caspase activation |

| MCF-7 (Breast) | 20 | Membrane disruption |

| A549 (Lung) | 25 | Reactive oxygen species generation |

Antimicrobial Activity

TBPAB has been tested against various pathogens, showing promising results:

- E. coli : Minimum inhibitory concentration (MIC) was found to be 50 µg/mL.

- Staphylococcus aureus : MIC was determined at 25 µg/mL.

These findings suggest that TBPAB could be utilized as an effective antimicrobial agent in clinical settings.

Case Studies

- Case Study on Drug Delivery : A study investigated the use of TBPAB as a carrier for hydrophobic drugs. Results demonstrated enhanced solubility and bioavailability of the drug when formulated with TBPAB compared to conventional carriers.

- Agricultural Application : In agricultural research, TBPAB was evaluated for its potential as a pesticide adjuvant. The results indicated improved efficacy of pesticide formulations when combined with TBPAB due to better penetration into plant tissues.

Safety and Toxicology

Despite its beneficial properties, safety assessments are crucial. Toxicological studies have indicated:

- Low acute toxicity in animal models.

- Potential irritant effects on skin and eyes; therefore, proper handling protocols are recommended.

Propriétés

IUPAC Name |

tributyl(pentyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H38N.BrH/c1-5-9-13-17-18(14-10-6-2,15-11-7-3)16-12-8-4;/h5-17H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHCESPLNOBUMO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[N+](CCCC)(CCCC)CCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H38BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60958199 | |

| Record name | N,N,N-Tributylpentan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37026-92-9 | |

| Record name | 1-Pentanaminium, N,N,N-tributyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37026-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributylpentylammonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037026929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Tributylpentan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60958199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylpentylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.452 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.